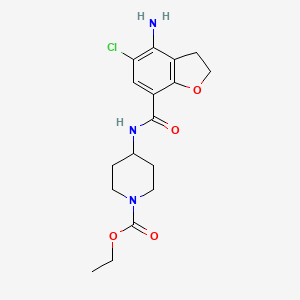
N-Desmethoxypropyl N-Carbethoxy Plucalopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Benzofuran Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran intermediate with piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
N-Desmethoxypropyl N-Carbethoxy Plucalopride undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Desmethoxypropyl N-Carbethoxy Plucalopride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a quality control standard
Mechanism of Action
The mechanism of action of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves its interaction with specific molecular targets in the body. It primarily acts on serotonin receptors in the gastrointestinal tract, promoting motility and alleviating symptoms of constipation. The compound binds to these receptors, triggering a cascade of intracellular events that enhance muscle contractions and facilitate bowel movements .
Comparison with Similar Compounds
Similar Compounds
Prucalopride: The parent compound, used to treat chronic constipation.
Desmethyl Prucalopride: A related compound with similar pharmacological properties.
Prucalopride Succinate: Another derivative with enhanced solubility and bioavailability
Uniqueness
N-Desmethoxypropyl N-Carbethoxy Plucalopride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to similar compounds .
Properties
Molecular Formula |
C17H22ClN3O4 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 4-[(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O4/c1-2-24-17(23)21-6-3-10(4-7-21)20-16(22)12-9-13(18)14(19)11-5-8-25-15(11)12/h9-10H,2-8,19H2,1H3,(H,20,22) |
InChI Key |
XSALDQOIMQGINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


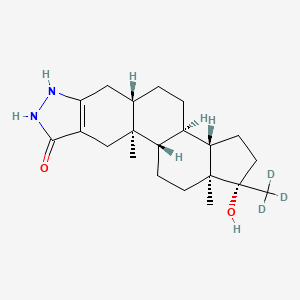
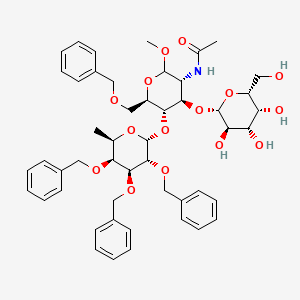
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)

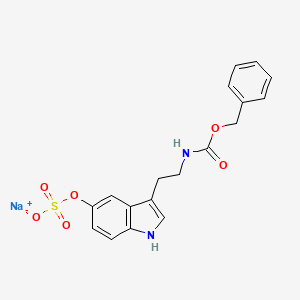
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
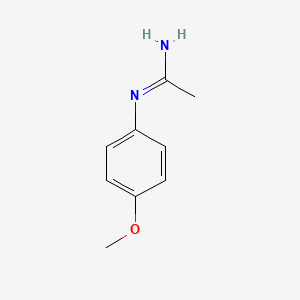
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)

